Thiethylperazine Maleate vs. Metoclopramide: Equivalent Antiemetic Efficacy with Significantly Lower Adverse Reaction Burden
In a double-blind crossover randomized clinical trial comparing antiemetic efficacy in cancer chemotherapy patients, thiethylperazine demonstrated antiemetic effects of approximately the same order as metoclopramide, with no significant difference in efficacy [1]. However, thiethylperazine exhibited a significantly lower adverse reaction incidence compared to tetrahydrocannabinol (the trial's third comparator), with adverse reactions being 'sufficiently greater' in the THC group to preclude its widespread clinical use [1]. This positions thiethylperazine as the preferred research tool when minimizing confounding adverse event variables is essential.
| Evidence Dimension | Antiemetic efficacy (complete control of nausea/vomiting) and adverse reaction incidence |
|---|---|
| Target Compound Data | No significant difference in antiemetic efficacy from metoclopramide; significantly lower adverse reactions than THC |
| Comparator Or Baseline | Metoclopramide (antiemetic comparator); Tetrahydrocannabinol (adverse reaction comparator) |
| Quantified Difference | Adverse reaction incidence: significantly lower (p-value not specified; qualitative assessment of 'sufficiently greater' adverse effects with THC) |
| Conditions | Double-blind crossover randomized trial in cancer chemotherapy patients; oral administration |
Why This Matters
This direct comparative evidence establishes that thiethylperazine matches metoclopramide's antiemetic potency while offering a more favorable adverse-effect profile, making it the preferred selection when experimental designs require minimizing drug-induced confounders.
- [1] Colls BM, Ferry DG, Gray AJ, Harvey VJ, McQueen EG. The antiemetic activity of tetrahydrocannabinol versus metoclopramide and thiethylperazine in patients undergoing cancer chemotherapy. N Z Med J. 1980;91(662):449-451. PMID: 6250106. View Source
